1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties
- Antioxidant Activity of Derivatives : A derivative of this compound, specifically a coumarin substituted heterocyclic compound, was found to exhibit high antioxidant activities. This derivative showed significant scavenging activity against DPPH radicals, comparable to that of vitamin C at certain concentrations (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Chemical Properties and Synthesis
- N-Protecting Group Utility : The 3,4-dimethoxybenzyl group, part of this compound's structure, has been used as an N-protecting group for certain derivatives. Its elimination can be influenced by specific reagents and the substituents present (Grunder-Klotz & Ehrhardt, 1991).
Biological Activities
- Anti-microbial and Cytotoxicity Studies : Novel urea derivatives related to this compound have shown promising anti-microbial activity against various bacterial strains and moderate to good activity against fungal pathogens. Additionally, some of these derivatives exhibit significant cytotoxicity against cancer cell lines (Shankar et al., 2017).
- Evaluation in Acetaminophen Toxicity : A benzothiazole derivative related to the compound demonstrated potential in mitigating the initial phase of acetaminophen-induced hepatotoxicity, suggesting its role in combating oxidative stress and chemical-induced liver damage (Cabrera-Pérez et al., 2016).
Pharmaceutical Applications
- Antiproliferative Properties : Schiff bases derived from compounds structurally related to 1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea have been synthesized and shown to possess antiproliferative properties, with potential for chemotherapy drug development (Gür et al., 2020).
Photodegradation Studies
- Herbicide Photodegradation : A thiadiazole-urea herbicide, similar in structure, has been studied for its photodegradation properties. Understanding these processes is crucial for environmental safety and the development of more sustainable agrochemicals (Moorman, Findak, & Ku, 1985).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-23-14-7-4-11(8-15(14)24-2)10-19-17(22)20-12-5-6-13-16(9-12)26-18(21-13)25-3/h4-9H,10H2,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJILCAWOJNZMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)N=C(S3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.